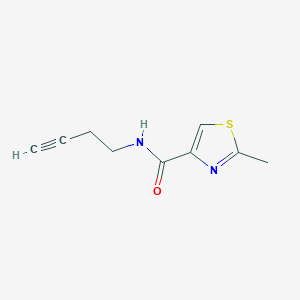

N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-but-3-ynyl-2-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-3-4-5-10-9(12)8-6-13-7(2)11-8/h1,6H,4-5H2,2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWKUZLOCKWWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated or nitrated thiazole derivatives.

Scientific Research Applications

N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use as a probe in biochemical studies due to its unique functional groups.

Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, allowing the compound to be used as a probe for labeling and tracking biomolecules. The thiazole ring can interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide with three analogs from the literature, focusing on structural features, synthesis, and inferred properties.

Structural and Functional Group Analysis

Table 1: Structural Comparison

Key Observations :

Key Observations :

- The target compound’s synthesis is simpler compared to , which requires multi-step cyclization and purification via flash chromatography.

Pharmacological and Physicochemical Inferences

- Solubility : The target compound’s alkyne group may reduce water solubility compared to the sulfone-containing analog in , which benefits from polar sulfone and fluorine groups.

Biological Activity

N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide is a compound characterized by a thiazole ring, an alkyne side chain, and an amide functional group. Its structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Structural Characteristics

The compound has the following structural formula:

Key Functional Groups:

- Thiazole Ring: Contributes to the compound's biological activity and reactivity.

- Alkyne Side Chain (But-3-yn-1-yl): Enhances structural diversity and allows for participation in click chemistry reactions.

- Carboxamide Group: Increases solubility and bioavailability.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The thiazole ring can interact with enzymes, potentially modulating their activity.

- Receptor Binding: The compound may bind to specific receptors, influencing cellular signaling pathways.

- Click Chemistry Applications: The alkyne group allows for labeling and tracking biomolecules, making it useful in biochemical studies.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazole derivatives. This compound has been investigated for its efficacy against various bacterial strains. Preliminary results indicate that compounds with similar thiazole structures exhibit significant antimicrobial properties, suggesting that this compound may also be effective in this regard .

Anticancer Properties

Thiazole derivatives have shown promise in cancer research. For instance, compounds featuring thiazole rings have been reported to possess cytotoxic effects against various cancer cell lines. The presence of the methyl group on the thiazole ring is believed to enhance cytotoxicity through improved interaction with cellular targets .

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Studies

- Study on Anticancer Activity:

- Antimicrobial Efficacy:

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.